[1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]pyrrolidin-2-yl]methanol
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Overview
Description
[1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]pyrrolidin-2-yl]methanol: is a complex organic compound characterized by the presence of a pyrrolidine ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]pyrrolidin-2-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the dimethoxyphenyl group. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the product is purified using chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Reduction reactions can target the pyrrolidine ring or the methanol group, converting them into more saturated or reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions .
Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]pyrrolidin-2-yl]methanal, while reduction of the pyrrolidine ring can produce a more saturated pyrrolidine derivative .
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: : In biological research, the compound is studied for its potential effects on cellular processes. It may act as a modulator of certain biochemical pathways, making it a valuable tool for studying cell signaling and metabolism .
Medicine: : In medicinal chemistry, [1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]pyrrolidin-2-yl]methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: : In the industrial sector, the compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of [1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and affecting downstream signaling pathways. For example, it may inhibit or activate key enzymes involved in metabolic processes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to [1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]pyrrolidin-2-yl]methanol include other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness: : The uniqueness of this compound lies in its combination of the dimethoxyphenyl group and the pyrrolidine ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-[1-(3,4-dimethoxyphenyl)propan-2-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12(17-8-4-5-14(17)11-18)9-13-6-7-15(19-2)16(10-13)20-3/h6-7,10,12,14,18H,4-5,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYBDBVXBIQORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N2CCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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